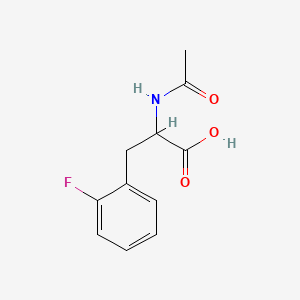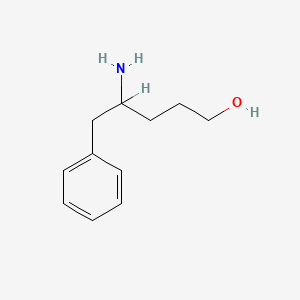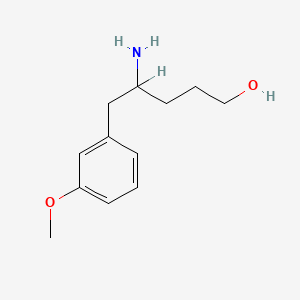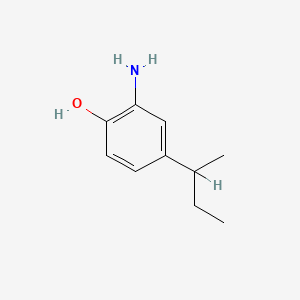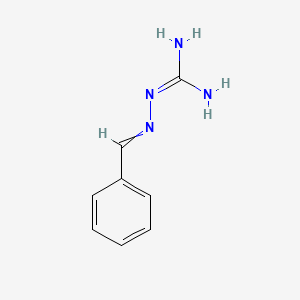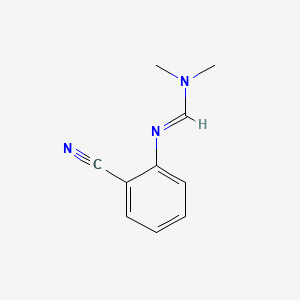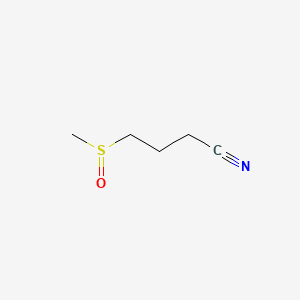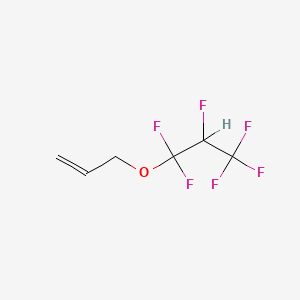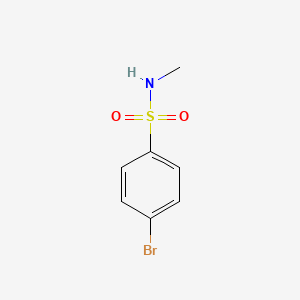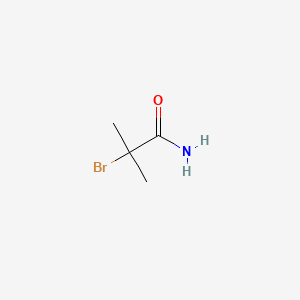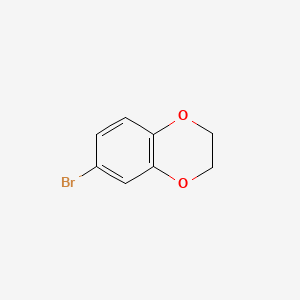
6-溴-1,4-苯并二噁烷
描述
6-Bromo-1,4-benzodioxane (6-Br-1,4-BD) is an organic compound belonging to the class of benzodioxanes. It is a colorless crystalline solid with a molecular weight of 260.14 g/mol. 6-Br-1,4-BD is a versatile organic compound that has been widely used in numerous fields such as organic synthesis, medicinal chemistry, and biochemistry. It can be used as a starting material for the synthesis of various heterocyclic compounds, as a catalyst in organic reactions, as a reagent in biochemistry, and as a ligand in coordination chemistry.
科学研究应用
手性二膦的合成
6-溴-1,4-苯并二噁烷: 用作合成手性二膦(如 SYNPHOS 和 DIFLUORPHOS)的起始试剂 。这些手性二膦在不对称催化中至关重要,不对称催化是生产用于医药、农用化学品和精细化学品的对映体纯物质的基础。
烷氧羰基化反应
该化合物在碳 monoxide存在下与叔丁醇钠发生烷氧羰基化反应,生成2,3-二氢苯并[1,4]二噁烷-6-羧酸叔丁酯 。该反应在有机合成领域具有重要意义,特别是在开发新型酯类和羧酸方面。
材料科学
在材料科学领域,6-溴-1,4-苯并二噁烷可以作为设计新型材料的前体,由于其独特的结构特性和溴原子的存在,可以进一步实现功能化,从而在电子和光子学领域具有潜在的应用 .
药物化学
溴化的苯并二噁烷结构常因其潜在的生物活性而被探索。在药物化学领域,它可以作为合成各种生物活性分子的基础,包括潜在的药物候选物 .
环境科学
环境科学领域的科研人员可能会研究6-溴-1,4-苯并二噁烷的降解产物,以了解其在环境中的归宿和影响,并开发从环境样品中检测和去除其的方法 .
分析化学
由于其独特的化学性质,6-溴-1,4-苯并二噁烷可作为分析化学中的标准或参照化合物,用于方法开发和分析仪器的校准 .
化学教育
在化学教育中,该化合物可用于向学习有机化学的学生和研究人员演示各种有机合成技术和反应,包括溴化和烷氧羰基化 .
农业化学
最后,在农业化学领域,6-溴-1,4-苯并二噁烷的衍生物可以被探索作为农用化学品(如杀虫剂或除草剂)的前体,因为溴原子的反应活性可以被其他官能团取代 .
安全和危害
6-Bromo-1,4-benzodioxane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用机制
Target of Action
It’s known that the compound is an aryl halide . Aryl halides are often used in organic chemistry as intermediates in the synthesis of various other compounds. They can participate in various types of reactions, including substitution and coupling reactions, which can lead to a wide range of products.
Mode of Action
6-Bromo-1,4-benzodioxane can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester .
Biochemical Pathways
It’s known that 6-bromo-1,4-benzodioxane may be used as a starting reagent in the synthesis of chiral diphosphines (synphos and difluorphos) . Diphosphines are important ligands in the field of homogeneous catalysis.
Pharmacokinetics
The compound has a boiling point of 259-260 °c (lit) and a density of 1598 g/mL at 25 °C (lit) . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of chiral diphosphines suggests it can contribute to the formation of complex structures .
生化分析
Biochemical Properties
6-Bromo-1,4-benzodioxane plays a role in various biochemical reactions due to its reactivity as an aryl halide. It undergoes alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid t-butyl ester . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the electrophilic bromine atom, which can participate in substitution reactions with nucleophiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,4-benzodioxane may change over time due to its stability and degradation. The compound has a boiling point of 259-260°C and a density of 1.598 g/mL at 25°C . Its stability under various conditions can influence its long-term effects on cellular function in both in vitro and in vivo studies. Understanding the temporal effects of 6-Bromo-1,4-benzodioxane is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of 6-Bromo-1,4-benzodioxane vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, 6-Bromo-1,4-benzodioxane may cause toxic effects, including skin and respiratory irritation . Determining the threshold effects and safe dosage levels is essential for its use in experimental studies.
Metabolic Pathways
6-Bromo-1,4-benzodioxane is involved in metabolic pathways that include its transformation into various metabolites. The compound undergoes alkoxycarbonylation reactions, which are catalyzed by enzymes and require cofactors such as sodium tert-butoxide and carbon monoxide . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells.
属性
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCURAJBHDNUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200310 | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52287-51-1 | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52287-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,4-benzodioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052287511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-1,4-BENZODIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF4FUZ2TQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

